(E)-3-nitro-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is an organic compound with the molecular formula C18H13N3O4. This compound is characterized by the presence of a nitro group, a furan ring, and a benzohydrazide moiety. It is a member of the Schiff base family, which are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 5-(2-nitrophenyl)furan-2-carbaldehyde. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
(E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of (E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is not fully understood, but it is believed to involve interactions with cellular components such as proteins and nucleic acids. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid: Similar structure with a furan ring and nitro group but different functional groups.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring and nitro group but with a different substitution pattern.
Uniqueness
(E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-nitro-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-18(12-4-3-5-13(10-12)21(24)25)20-19-11-14-8-9-17(28-14)15-6-1-2-7-16(15)22(26)27/h1-11H,(H,20,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXWNEMXQIWDTK-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.